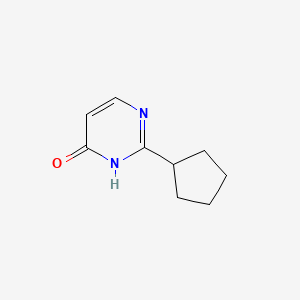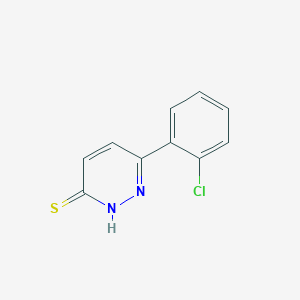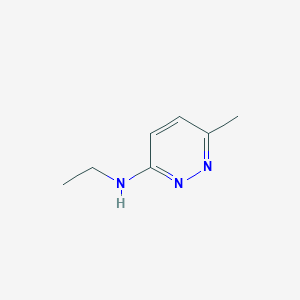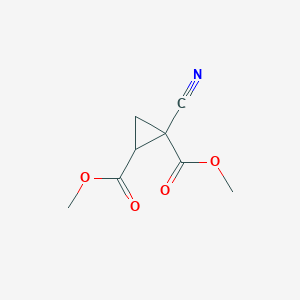![molecular formula C9H12N2O2S B1454412 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide CAS No. 1275744-80-3](/img/structure/B1454412.png)
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide
Übersicht
Beschreibung
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, also known as MSAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAH is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of the immune system, and the induction of apoptosis. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of the immune system, and the induction of apoptosis. This compound has been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response. This compound has also been shown to activate the Nrf2 pathway, which plays a key role in the regulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad range of biological activities. However, this compound also has some limitations, including its limited solubility in water and its potential for chemical instability under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, including the development of novel synthetic methods for this compound derivatives, the investigation of the molecular mechanisms underlying this compound's biological effects, and the evaluation of this compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments and to optimize its use in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound's relatively simple synthesis method, low toxicity, and broad range of biological activities make it an attractive candidate for further research in various fields. However, further research is needed to fully understand this compound's advantages and limitations and to optimize its use in various applications.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJZXMIULOBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)


![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)



![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
